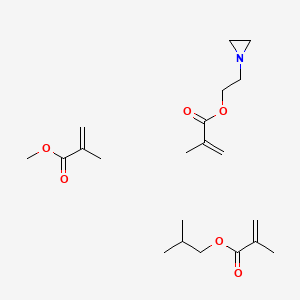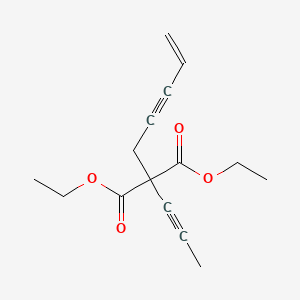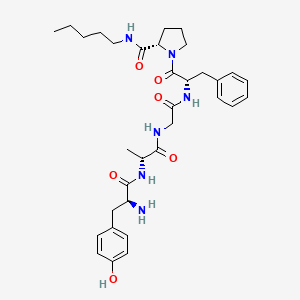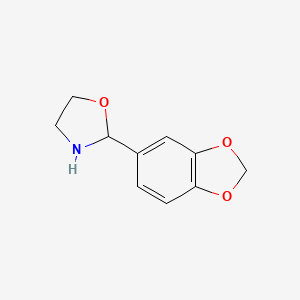
2-(2H-1,3-Benzodioxol-5-yl)-1,3-oxazolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2H-1,3-Benzodioxol-5-yl)-1,3-oxazolidine is a chemical compound that belongs to the class of oxazolidines, which are five-membered heterocyclic compounds containing both nitrogen and oxygen atoms. The benzodioxole moiety in its structure is a common motif in various natural and synthetic compounds, known for its biological activity and versatility in chemical synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2H-1,3-Benzodioxol-5-yl)-1,3-oxazolidine typically involves the reaction of 1,3-benzodioxole derivatives with oxazolidine precursors under specific conditions. One common method includes the condensation of 1,3-benzodioxole-5-carboxaldehyde with an amino alcohol in the presence of an acid catalyst. The reaction is usually carried out in an organic solvent such as toluene or ethanol at elevated temperatures to facilitate the formation of the oxazolidine ring.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2H-1,3-Benzodioxol-5-yl)-1,3-oxazolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the oxazolidine ring to more saturated heterocycles.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzodioxole ring, leading to a variety of functionalized derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions include various substituted oxazolidines, oxazolidinones, and functionalized benzodioxole derivatives, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
2-(2H-1,3-Benzodioxol-5-yl)-1,3-oxazolidine has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its use in drug development, particularly for its ability to interact with biological targets.
Industry: It is used in the synthesis of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-(2H-1,3-Benzodioxol-5-yl)-1,3-oxazolidine involves its interaction with molecular targets such as enzymes and receptors. The benzodioxole moiety can engage in π-π interactions and hydrogen bonding, while the oxazolidine ring can form covalent bonds with nucleophilic sites on proteins. These interactions can modulate the activity of biological pathways, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(2H-1,3-Benzodioxol-5-yl)-1,3-benzothiazole
- 2-(6-benzoyl-2H-1,3-benzodioxol-5-yl)acetic acid
- 2-amino-3-(2H-1,3-benzodioxol-5-yl)propanoic acid
Uniqueness
2-(2H-1,3-Benzodioxol-5-yl)-1,3-oxazolidine is unique due to its combination of the benzodioxole and oxazolidine moieties, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a valuable compound for various applications in research and industry.
Propriétés
Numéro CAS |
64181-31-3 |
|---|---|
Formule moléculaire |
C10H11NO3 |
Poids moléculaire |
193.20 g/mol |
Nom IUPAC |
2-(1,3-benzodioxol-5-yl)-1,3-oxazolidine |
InChI |
InChI=1S/C10H11NO3/c1-2-8-9(14-6-13-8)5-7(1)10-11-3-4-12-10/h1-2,5,10-11H,3-4,6H2 |
Clé InChI |
GUADOUHDTOMTOH-UHFFFAOYSA-N |
SMILES canonique |
C1COC(N1)C2=CC3=C(C=C2)OCO3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


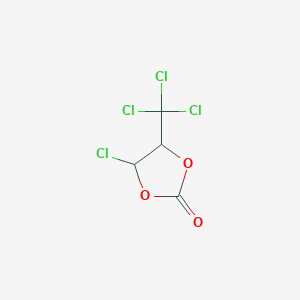
![2-Methyl-3-phenyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B14482158.png)
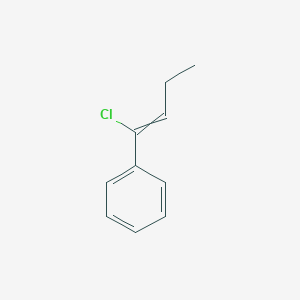
![3-Amino-6-(2-{3-[(pyridin-2-yl)amino]pyridin-2-yl}hydrazinylidene)cyclohexa-2,4-dien-1-one](/img/structure/B14482187.png)

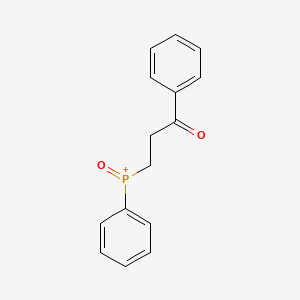

![N,N'-Bis{2-[(4,5-dihydro-1H-imidazol-2-yl)sulfanyl]ethyl}urea](/img/structure/B14482208.png)

![Dodecanamide, N-[3-(4-oxido-4-morpholinyl)propyl]-](/img/structure/B14482216.png)
![(Bicyclo[4.4.1]undeca-1,3,5,7,9-pentaene-2,7-diyl)dimethanol](/img/structure/B14482222.png)
